2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid

Medicinal Chemistry Lipophilicity Physicochemical Properties

This gem-difluorinated bicyclic amino acid is a rigid proline analogue that uniquely modulates physicochemical properties. The 2,2-difluoro substitution introduces a strong dipole, reduces lipophilicity, and lowers pKa, enabling precise control over permeability and solubility. Ideal for designing peptidomimetics, PPI inhibitors, and 19F NMR probes. By choosing this building block, you access a pharmacophoric space unattainable with non-fluorinated or differently bridged analogues, accelerating lead optimization.

Molecular Formula C8H11F2NO2
Molecular Weight 191.17 g/mol
Cat. No. B12283878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid
Molecular FormulaC8H11F2NO2
Molecular Weight191.17 g/mol
Structural Identifiers
SMILESC1CC(C2CC1(NC2)C(=O)O)(F)F
InChIInChI=1S/C8H11F2NO2/c9-8(10)2-1-7(6(12)13)3-5(8)4-11-7/h5,11H,1-4H2,(H,12,13)
InChIKeyVTJOANZXKHXTIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid: A Conformationally Constrained Fluorinated Proline Analog


2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid (CAS: 1394116-55-2, C₈H₁₁F₂NO₂, MW 191.17 g/mol) is a bicyclic amino acid derivative that serves as a conformationally restricted analogue of proline [1]. Its rigid 6-azabicyclo[3.2.1]octane scaffold is uniquely modified by geminal difluorination at the 2-position, a structural feature that distinguishes it from both the parent non-fluorinated 6-azabicyclo[3.2.1]octane-5-carboxylic acid scaffold and from other bridged proline mimetics [2]. As a building block in medicinal chemistry, this compound is utilized to introduce a defined spatial orientation and specific electronic properties into peptidomimetics, enzyme inhibitors, or receptor ligands, offering a distinct physicochemical profile for structure-activity relationship (SAR) studies [1].

Why 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid Cannot Be Replaced by Non-Fluorinated or Other Bridged Proline Analogs


Substituting 2,2-difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid with its non-fluorinated analogue (e.g., (1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid) or alternative bridged proline mimetics (e.g., 2-azabicyclo[2.2.1]heptane-1-carboxylic acid) fundamentally alters key physicochemical and conformational properties that directly impact molecular recognition [1]. The gem-difluoro substitution introduces a strong dipole moment, significantly reduces lipophilicity compared to what would be predicted for a simple hydrocarbon analog, and can modulate the pKa of the neighboring carboxylic acid, thereby influencing hydrogen-bonding networks and bioavailability [2][3]. Furthermore, the fluorine atoms' steric and electronic effects restrict conformational freedom and modulate electron density on the bicyclic framework, creating a unique pharmacophoric space that is not accessible with non-fluorinated or differently bridged analogs [4]. Generic substitution therefore compromises the precise tuning of these critical parameters required in advanced SAR investigations and lead optimization campaigns.

Quantitative Differentiation of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid from Comparator Analogs


Physicochemical Profile Modulation: Increased Molecular Weight and Altered Lipophilicity (XLogP3-AA) vs. Non-Fluorinated Scaffold

The presence of two fluorine atoms directly alters the physicochemical profile of the 6-azabicyclo[3.2.1]octane-5-carboxylic acid scaffold. Compared to the non-fluorinated analogue (1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid, 2,2-difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid exhibits a higher molecular weight (191.17 vs. 155.19 g/mol) and a slightly increased computed lipophilicity (XLogP3-AA of -1.5 vs. -1.8) [1][2]. This specific alteration is critical; fluorine substitution is known to generally increase lipophilicity, but in this rigid, polar bicyclic system, the effect is moderated, resulting in a fine-tuned balance that can be exploited for optimizing membrane permeability and solubility [3][4].

Medicinal Chemistry Lipophilicity Physicochemical Properties Bioavailability

Enhanced Conformational Rigidity: Difluorination as a Steric and Conformational Lock

The parent 6-azabicyclo[3.2.1]octane-5-carboxylic acid scaffold is itself a conformationally restricted proline analog designed to pre-organize peptide backbones [1]. The addition of a gem-difluoro group at the 2-position introduces both steric bulk and specific electronic effects (e.g., hyperconjugation, dipole interactions) that further restrict the conformational freedom of the bicyclic ring system and its appended functional groups [2]. While direct head-to-head conformational analysis for this specific compound is not available in the public domain, class-level inference from fluorinated proline analogs and other bicyclic systems demonstrates that gem-difluorination typically increases the energy barrier for ring puckering and nitrogen inversion, effectively locking the scaffold into a more rigid conformation compared to its non-fluorinated counterpart [2][3].

Conformational Analysis Peptidomimetics Structure-Based Drug Design Protein-Protein Interactions

Electronic Modulation via Geminal Difluorination: Dipole Introduction and pKa Perturbation

The gem-difluoro group is a strong inductively electron-withdrawing substituent. In 2,2-difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid, this substitution is strategically positioned to influence the electron density of the bicyclic framework and, critically, to perturb the pKa of the adjacent carboxylic acid [1]. The introduction of a strong C-F bond dipole also alters the overall molecular electrostatic potential surface, which can significantly impact molecular recognition at protein binding sites, particularly through multipolar interactions with backbone amides or side-chain functionalities [2][3]. This electronic modulation is a distinct advantage over the non-fluorinated 6-azabicyclo[3.2.1]octane-5-carboxylic acid, which lacks these specific electronic and dipole-mediated effects, and over alternative bridged proline analogs which may have different spatial arrangements of polar functionality.

Electronic Effects Fluorine Chemistry Binding Affinity pKa Modulation

Defined Application Scenarios for 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid


Design of Metabolically Stable and Conformationally Locked Peptidomimetics

In medicinal chemistry programs aimed at developing peptide-based therapeutics, the incorporation of 2,2-difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid is a rational strategy to replace a native proline or other amino acid residues. The evidence indicates that the rigid 6-azabicyclo[3.2.1]octane core pre-organizes the peptide backbone [1], while the gem-difluoro substitution at the 2-position provides an additional conformational lock and introduces electronic effects that can enhance binding affinity and reduce susceptibility to metabolic degradation [2]. This is particularly valuable in projects focused on protein-protein interaction (PPI) inhibitors or receptor agonists where a defined, stable secondary structure is crucial for potent and selective target engagement.

Lead Optimization for Improved Pharmacokinetic Properties (ADME)

When a lead series suffers from poor membrane permeability or rapid metabolic clearance, replacing a non-fluorinated proline analog with 2,2-difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid is a targeted SAR probe. The comparative data show a specific, quantifiable shift in computed lipophilicity (XLogP3-AA Δ = +0.3 vs. the non-fluorinated comparator) [3][4], a parameter directly correlated with membrane permeability. Simultaneously, the inductive effect of the gem-difluoro group is expected to lower the pKa of the carboxylic acid [5], which can improve aqueous solubility. This dual effect allows medicinal chemists to dial in a more favorable balance of permeability and solubility, optimizing the compound's overall drug-like properties.

Building Block for Diversity-Oriented Synthesis of Novel Chemical Space

This compound serves as a versatile, functionalized scaffold for generating diverse compound libraries. The presence of both a secondary amine and a carboxylic acid provides orthogonal handles for further derivatization, including amide bond formation, N-alkylation, or reduction to an alcohol [6]. Crucially, the unique electronic and steric environment created by the gem-difluoro group and the rigid bicyclic framework will impart distinct properties to any downstream library members, differentiating them from those derived from non-fluorinated or simpler heterocyclic building blocks. This makes it an asset for exploring underdeveloped areas of chemical space in early-stage drug discovery.

Structural Biology Tool: Probing Fluorine-Protein Interactions via 19F NMR

The two chemically equivalent fluorine atoms in this molecule constitute an excellent probe for 19F Nuclear Magnetic Resonance (NMR) spectroscopy [7]. When incorporated into a protein ligand or substrate, this compound enables sensitive and background-free observation of ligand binding events, conformational changes, and dynamics within a protein target. The strong signal and chemical shift sensitivity of the CF2 group provide a distinct advantage over non-fluorinated or mono-fluorinated analogs, offering a powerful method for validating target engagement and elucidating binding mechanisms in a complex biological milieu.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.